molecular formula C23H30N6O3 B2450893 9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-68-7

9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2450893
CAS RN: 922453-68-7
M. Wt: 438.532
InChI Key: BIHYGZLMUCSCOQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimido[2,1-f]purine core, which is a type of purine. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring . The molecule also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of compounds similar to the requested chemical, such as 8-Amino-7-(4-morpholinobutyl)theophylline, has been analyzed. These molecules exhibit typical geometry in their purine fused-ring system, with planarity in the six-membered and five-membered rings. This structure is stabilized by intermolecular hydrogen bonds, forming chains in the crystal. Such structural analyses are crucial in understanding the chemical and physical properties of these compounds (Karczmarzyk & Pawłowski, 1997).

Synthesis and Reactivity

  • Research on the synthesis and reactivity of related compounds provides insight into the potential applications of the chemical . For instance, studies on the preparation of compounds like 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione show the methods and yields in generating structurally similar compounds. This knowledge is essential for developing synthetic routes for new compounds (Klose, Reese, & Song, 1997).

properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-16-6-4-7-18(17(16)2)27-8-5-9-28-19-20(24-22(27)28)25(3)23(31)29(21(19)30)11-10-26-12-14-32-15-13-26/h4,6-7H,5,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHYGZLMUCSCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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